An In-depth Technical Guide to 2-(2,6-dimethoxybenzoyl)-5-methylfuran: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-(2,6-dimethoxybenzoyl)-5-methylfuran: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-(2,6-dimethoxybenzoyl)-5-methylfuran, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to project its chemical and biological profile. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and explore the potential of this and similar molecular scaffolds.
Introduction: The Convergence of Bioactive Moieties
The chemical structure of 2-(2,6-dimethoxybenzoyl)-5-methylfuran brings together three key pharmacophores: a furan ring, a methyl group, and a 2,6-dimethoxybenzoyl group. The furan nucleus is a versatile heterocyclic scaffold present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The substitution pattern on the furan ring is crucial for its biological function.[1] The dimethoxybenzene moiety is also a common feature in many biologically active molecules, with the position of the methoxy groups significantly influencing their properties. Specifically, the 2,6-dimethoxy substitution pattern is known to impact the conformational flexibility and electronic properties of the benzoyl group.
This unique combination of structural features in 2-(2,6-dimethoxybenzoyl)-5-methylfuran suggests a high potential for novel biological activity, making it an attractive candidate for further investigation in drug discovery programs.
Chemical Structure and Physicochemical Properties
The proposed chemical structure of 2-(2,6-dimethoxybenzoyl)-5-methylfuran is presented below. Its systematic IUPAC name is (2,6-dimethoxyphenyl)(5-methylfuran-2-yl)methanone.
Caption: Chemical structure of 2-(2,6-dimethoxybenzoyl)-5-methylfuran.
Based on its structure, the following physicochemical properties are predicted:
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₁₄H₁₄O₄ | Based on chemical structure |
| Molecular Weight | 246.26 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | High molecular weight and polarity |
| Melting Point | Estimated 80-120 °C | Comparison with similar aromatic ketones |
| Boiling Point | > 300 °C | High molecular weight and polarity |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | Presence of polar ketone and ether groups, and a non-polar aromatic system |
| logP | Estimated 2.5 - 3.5 | Predicted based on lipophilicity of the moieties |
Proposed Synthesis and Experimental Workflow
A plausible synthetic route for 2-(2,6-dimethoxybenzoyl)-5-methylfuran is the Friedel-Crafts acylation of 2-methylfuran with 2,6-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 2-(2,6-dimethoxybenzoyl)-5-methylfuran
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Reaction Setup: To a stirred solution of 2-methylfuran (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂, 1.1 eq) portion-wise.
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Acylation: A solution of 2,6-dimethoxybenzoyl chloride (1.05 eq) in the same dry solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
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Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Isolation: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,6-dimethoxybenzoyl)-5-methylfuran.
Caption: Proposed workflow for the synthesis of 2-(2,6-dimethoxybenzoyl)-5-methylfuran.
Predicted Spectroscopic Data
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3-7.5 (m, 1H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~7.0-7.2 (d, 1H, Furan-H), ~6.2-6.4 (d, 1H, Furan-H), ~3.8-4.0 (s, 6H, 2 x -OCH₃), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185-190 (C=O), ~155-160 (Ar-C-O), ~150-155 (Furan-C-O), ~130-135 (Ar-C), ~120-125 (Furan-C), ~115-120 (Ar-C-H), ~110-115 (Furan-C-H), ~105-110 (Ar-C-H), ~55-60 (-OCH₃), ~15-20 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretch), ~2950-2850 (C-H stretch), ~1650-1630 (C=O stretch, ketone), ~1600-1580 (C=C stretch, aromatic), ~1250-1200 (C-O stretch, ether), ~1100-1050 (C-O-C stretch, furan) |
| Mass Spectrometry (EI) | m/z (%): 246 [M]⁺, fragments corresponding to the loss of -CH₃, -OCH₃, and the cleavage of the benzoyl-furan bond. |
Potential Biological Activities and Therapeutic Applications
The unique structural amalgamation in 2-(2,6-dimethoxybenzoyl)-5-methylfuran suggests several potential avenues for biological activity, primarily in the realm of oncology and infectious diseases.
Anticancer Potential
Many benzofuran and furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action for some of these compounds involves the inhibition of key cellular processes such as tubulin polymerization. The 2,6-dimethoxybenzoyl moiety, in particular, can influence the binding affinity of the molecule to its biological target. It is plausible that 2-(2,6-dimethoxybenzoyl)-5-methylfuran could act as an inhibitor of critical signaling pathways involved in cancer cell proliferation and survival.
Caption: Hypothetical mechanism of anticancer action.
Antimicrobial Activity
Furan derivatives are known to possess broad-spectrum antimicrobial activity.[2][4] The furan ring can participate in various interactions with microbial enzymes and cellular structures, leading to the disruption of essential life processes. The lipophilicity imparted by the methyl and dimethoxybenzoyl groups may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to potent antibacterial or antifungal effects.
Conclusion and Future Directions
2-(2,6-dimethoxybenzoyl)-5-methylfuran represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery. The convergence of the biologically active furan and dimethoxybenzoyl scaffolds suggests that this molecule could exhibit potent anticancer and/or antimicrobial properties. This technical guide, by providing a predictive analysis of its structure, properties, and synthesis, aims to lay the groundwork for future experimental investigations. Further research should focus on the synthesis and in-vitro evaluation of this compound against a panel of cancer cell lines and microbial strains to validate its therapeutic potential. Structure-activity relationship (SAR) studies on analogues of this molecule could further optimize its biological activity and lead to the development of novel therapeutic agents.
References
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved March 13, 2026, from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Preprints.org. Retrieved March 13, 2026, from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2). Retrieved March 13, 2026, from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023, May). International Journal of Scientific Development and Research, 8(5). Retrieved March 13, 2026, from [Link]
-
Synthesis and biological activity of furan derivatives. (2011, July-September). International Journal of Drug Delivery, 3(3). Retrieved March 13, 2026, from [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
